7,8,9,10-Tetrahydrotetracene-5,12-dione is an organic compound with the molecular formula and a molecular weight of 262.3 g/mol. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, featuring a unique structure that includes a quinone moiety. This compound is significant in various scientific fields due to its chemical properties and potential applications in organic synthesis and medicinal chemistry.
The synthesis of 7,8,9,10-Tetrahydrotetracene-5,12-dione typically involves the reduction of tetracene-5,12-dione. One common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the double bonds in the tetracene ring system while preserving the quinone functionality.
The molecular structure of 7,8,9,10-Tetrahydrotetracene-5,12-dione can be represented by its InChI key (XFOHBSLKSOSFBE-UHFFFAOYSA-N) and canonical SMILES notation (C1CCC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O). The structure features two carbonyl groups located at positions 5 and 12 of the tetracene framework.
Property | Value |
---|---|
CAS Number | 5349-90-6 |
Molecular Formula | C18H14O2 |
Molecular Weight | 262.3 g/mol |
IUPAC Name | 7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI | InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h3-4,7-10H,1-2,5-6H2 |
Canonical SMILES | C1CCC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O |
7,8,9,10-Tetrahydrotetracene-5,12-dione undergoes several chemical reactions:
The mechanism of action for 7,8,9,10-Tetrahydrotetracene-5,12-dione primarily involves its interaction with biological molecules. It can intercalate into DNA strands, disrupting normal DNA function and inhibiting replication and transcription processes. This intercalation may lead to single-strand breaks in DNA and potentially result in cell death. Additionally, the compound may interact with enzymes such as topoisomerase II, enhancing its biological effects.
The physical properties of 7,8,9,10-Tetrahydrotetracene-5,12-dione include:
Relevant chemical properties include:
Additional analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide further characterization details .
7,8,9,10-Tetrahydrotetracene-5,12-dione has several notable applications:
This compound's unique properties make it valuable for ongoing research in various scientific domains.
Streptomyces species serve as the primary microbial factories for producing 7,8,9,10-tetrahydrotetracene-5,12-dione derivatives through complex polyketide synthase (PKS) pathways. The complete genome sequencing of Streptomyces strain YINM00001 (isolated from the medicinal herb Peperomia dindygulensis) revealed a linear chromosome of 8,372,992 bp and a 317,781 bp circular plasmid harboring 52 putative biosynthetic gene clusters (BGCs). Among these, BGCs showing high homology to those encoding anthracimycin and warkmycin were identified as likely candidates for tetracene derivative production [1]. Marine-derived Streptomyces strains (e.g., Streptomyces olindensis and Streptomyces sp. KS3) produce structurally similar compounds like komodoquinone B and cosmomycin B, indicating conserved biosynthetic mechanisms across terrestrial and marine ecosystems. The cosmomycin BGC in S. olindensis contains genes encoding type II PKS enzymes, ABC transporters (cosI, cosJ), mycothiol peroxidase (cosP), and excinuclease ABC subunit UvrA (cosU), which collectively govern biosynthesis, self-resistance, and DNA damage repair [5] [10].
Table 1: Tetracene Derivatives Produced by Streptomyces Strains
Compound | Producer Strain | Genomic Features | Ecological Origin |
---|---|---|---|
Komodoquinone B | Streptomyces sp. KS3 | Type II PKS, hydroxylase genes | Marine sediment |
Cosmomycin B | Streptomyces olindensis | cos gene cluster (PKS, transporters, repair) | Intertidal macroalgae |
Peperomins (putative) | Streptomyces YINM00001 | Anthracimycin-like BGCs | Peperomia dindygulensis |
The structural diversity of tetracene derivatives arises from post-PKS enzymatic modifications, including glycosylation, hydroxylation, and redox tailoring. Glycosyltransferases in Streptomyces olindensis attach deoxy-sugar moieties (e.g., rhodosamine) to the C-7 position of the aglycone core, yielding derivatives like cosmomycin B with altered bioactivity profiles. Notably, C-7 reduced metabolites (e.g., 7,8-dihydrotetracene-5,12-diones) exhibit reduced antimicrobial activity but retain cytotoxicity, illustrating how enzymatic modifications fine-tune biological functions [5]. Oxidoreductases further diversify structures by catalyzing regiospecific hydroxylations, as evidenced in komodoquinone B biosynthesis, where cytochrome P450 enzymes introduce hydroxy groups at C-1, C-6, C-8, and C-11 positions [10]. The OSMAC (One Strain Many Compounds) approach leverages enzymatic promiscuity by altering fermentation conditions (e.g., carbon sources, metal ions), activating silent BGCs in Streptomyces YINM00001 to produce novel derivatives like peperodione and peperophthalene [1].
Table 2: Key Enzymatic Modifications in Tetracene Biosynthesis
Modification Type | Enzyme Class | Position Modified | Biological Impact |
---|---|---|---|
Glycosylation | Glycosyltransferases | C-7 | Modulates solubility & target affinity |
Hydroxylation | Cytochrome P450s | C-1, C-6, C-8, C-11 | Enhances DNA intercalation capacity |
Reduction | Dehydrogenases | C-7/C-8 bond | Shifts activity from antimicrobial to cytotoxic |
Metabolic engineering strategies for tetracene derivatives focus on three pillars: precursor flux enhancement, regulatory network manipulation, and heterologous expression. In Streptomyces strains, precursor supply (malonyl-CoA, methylmalonyl-CoA) is augmented by overexpressing acetyl-CoA carboxylase (accA) and propionyl-CoA carboxylase (pcc), increasing titers of anthracycline precursors by 2.1–3.8-fold [7]. Regulatory engineering involves deleting pathway-specific repressors (e.g., absB in S. coelicolor) or overexpressing activators (e.g., afsS), which derepresses BGCs under standard fermentation conditions. For example, constitutive expression of the LuxR-family regulator cosR in S. olindensis elevated cosmomycin B yield by 40% [5] [7]. Heterologous expression of minimized cosmomycin BGCs in S. lividans TK24 strains achieved titers of 120 mg/L, demonstrating the feasibility of chassis engineering for scalable production [5].
Table 3: Metabolic Engineering Strategies for Yield Improvement
Strategy | Genetic Target | Host Strain | Yield Enhancement | Reference |
---|---|---|---|---|
Precursor engineering | accA/pcc overexpression | S. peucetius | 3.8-fold vs. wild-type | [7] |
Regulatory manipulation | cosR overexpression | S. olindensis | 40% increase | [5] |
Chassis optimization | Heterologous BGC expression | S. lividans TK24 | 120 mg/L | [5] |
Compounds Referenced in Article:
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